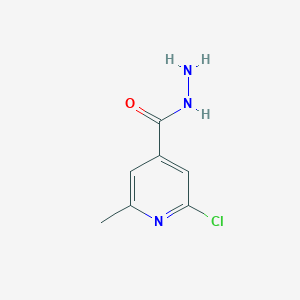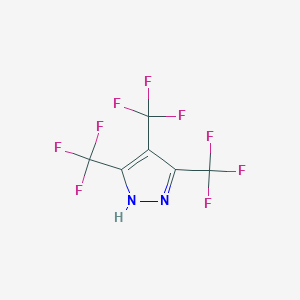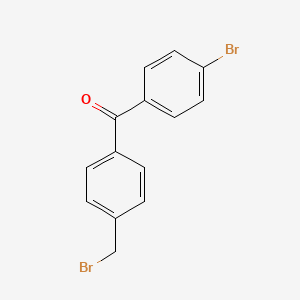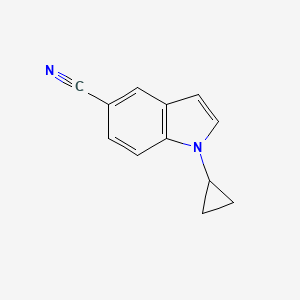
1,3-Benzenedibutanoic acid
Übersicht
Beschreibung
1,3-Benzenedibutanoic acid is an organic compound that features a benzene ring substituted with two butanoic acid groups at the 1 and 3 positions. This compound is part of the broader class of aromatic carboxylic acids, which are known for their diverse chemical properties and applications in various fields.
Wirkmechanismus
Target of Action
1,3-Benzenedibutanoic acid is an organic compound with the chemical formula C9H6O6 . It is a planar molecule . .
Mode of Action
It is known that it can form highly stable supramolecular hydrogels when combined with hydroxyl pyridines . This suggests that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Given its ability to form supramolecular hydrogels, it may be involved in pathways related to cellular structure and stability .
Result of Action
Its ability to form supramolecular hydrogels suggests that it may have effects on cellular structure and stability .
Action Environment
It is known that the hydrogels it forms with hydroxyl pyridines are stable up to 95°c , suggesting that temperature is an important factor in its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzenedibutanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with butanoyl chloride, followed by hydrolysis to introduce the carboxylic acid groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 1,3-dibutylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzene-1,3-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Benzene-1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedibutanol.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedibutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with only one carboxyl group.
Phthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1 and 2 positions.
Terephthalic acid: An aromatic dicarboxylic acid with carboxyl groups at the 1 and 4 positions.
Uniqueness
1,3-Benzenedibutanoic acid is unique due to the specific positioning of its butanoic acid groups, which can influence its reactivity and interactions compared to other aromatic carboxylic acids. This unique structure allows for distinct applications and properties in various fields .
Eigenschaften
IUPAC Name |
4-[3-(3-carboxypropyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c15-13(16)8-2-6-11-4-1-5-12(10-11)7-3-9-14(17)18/h1,4-5,10H,2-3,6-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLRLLEOBIQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396357 | |
| Record name | 1,3-Benzenedibutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54698-75-8 | |
| Record name | 1,3-Benzenedibutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)




